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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial data for MAX-40279
hydrochloride, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast

growth factor receptor (FGFR), in the context of Acute Myeloid Leukemia (AML) treatment. As

of the latest available information, detailed quantitative results from the Phase I clinical trial of

MAX-40279 are not yet publicly available. This guide, therefore, focuses on a comparison of its

preclinical rationale and clinical trial design with the established FLT3 inhibitors, Quizartinib and

Sorafenib, for which clinical data is available.

Introduction to MAX-40279 Hydrochloride
MAX-40279 is an orally administered small molecule inhibitor targeting both FLT3 and FGFR.

[1] Mutations in the FLT3 gene are among the most common genetic alterations in AML,

occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] The

dual-targeting mechanism of MAX-40279 is designed to overcome resistance mechanisms to

existing FLT3 inhibitors, which can be mediated by the activation of the FGF/FGFR pathway in

the bone marrow microenvironment.[1][2] Preclinical studies have demonstrated the potential

of MAX-40279 to inhibit tumor growth in mouse models and to be effective against FLT3

mutations that are resistant to other inhibitors.
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A direct comparison of clinical trial data is currently limited by the lack of published results from

the ongoing Phase I trial of MAX-40279 (NCT03412292). The primary objectives of this dose-

escalation study are to evaluate the safety, tolerability, and determine the maximum tolerated

dose (MTD) of MAX-40279 in patients with AML.[1][3]

To provide a framework for future comparative analysis, this guide presents the available data

from pivotal clinical trials of two other FLT3 inhibitors: Quizartinib and Sorafenib.

Data Presentation: Comparative Clinical Trial Data
As quantitative data from the MAX-40279 Phase I trial is not yet available, the following table

summarizes key efficacy and safety data from the pivotal trials of Quizartinib (QuANTUM-First)

and Sorafenib (SORAML) in newly diagnosed AML patients. This will serve as a benchmark for

when MAX-40279 data becomes available.

Feature
Quizartinib
(QuANTUM-First)

Sorafenib
(SORAML)

MAX-40279
(NCT03412292)

Primary Endpoint Overall Survival (OS)
Event-Free Survival

(EFS)

Safety and Tolerability,

MTD

Patient Population

Newly diagnosed

FLT3-ITD positive

AML

Newly diagnosed AML

(ages 18-60)

Relapsed/Refractory

AML

Median OS 31.9 months
Not significantly

different from placebo
Data not yet available

Median EFS 14.4 months 20.5 months Data not yet available

Complete Remission

(CR) Rate
55% 60% Data not yet available

Key Grade ≥3

Adverse Events

Febrile neutropenia,

neutropenia,

thrombocytopenia,

electrocardiogram QT

prolonged

Febrile neutropenia,

infections, bleeding,

hand-foot skin

reaction

Data not yet available
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Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for a comprehensive comparison.

MAX-40279 (NCT03412292) - Phase I
Study Design: An open-label, dose-escalation Phase I trial.[3]

Objectives: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-leukemic

activity of MAX-40279. The primary endpoints are the incidence of dose-limiting toxicities

(DLTs) and the determination of the MTD.[1]

Patient Population: Adult patients with relapsed or refractory AML.[3]

Treatment Plan: Patients receive escalating oral doses of MAX-40279 hydrochloride. The

starting dose and escalation scheme are defined in the protocol.

Quizartinib (QuANTUM-First) - Phase III
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.

Objectives: To evaluate the efficacy and safety of Quizartinib in combination with standard

induction and consolidation chemotherapy, followed by continuation therapy in patients with

newly diagnosed FLT3-ITD positive AML. The primary endpoint was overall survival.

Patient Population: Adults (18-75 years) with newly diagnosed AML with a FLT3-ITD

mutation.

Treatment Plan: Patients were randomized to receive either Quizartinib or placebo in

combination with standard 7+3 induction chemotherapy (cytarabine and an anthracycline)

and consolidation therapy with high-dose cytarabine. This was followed by up to 36 cycles of

continuation therapy with the assigned study drug.

Sorafenib (SORAML) - Phase II
Study Design: A randomized, double-blind, placebo-controlled Phase II trial.
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Objectives: To assess the efficacy and safety of Sorafenib when added to standard induction

and consolidation chemotherapy in younger patients with newly diagnosed AML. The primary

endpoint was event-free survival.

Patient Population: Adults (18-60 years) with newly diagnosed AML.

Treatment Plan: Patients were randomized to receive either Sorafenib or placebo in addition

to standard induction therapy (daunorubicin and cytarabine) and consolidation therapy with

high-dose cytarabine.

Mandatory Visualization
Signaling Pathway of MAX-40279
The following diagram illustrates the dual inhibitory action of MAX-40279 on the FLT3 and

FGFR signaling pathways, which are critical for the proliferation and survival of AML cells.
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Caption: Dual inhibition of FLT3 and FGFR signaling pathways by MAX-40279 in AML.

Experimental Workflow: Phase I Dose Escalation Trial
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The following diagram outlines a typical workflow for a Phase I dose-escalation clinical trial,

such as the one for MAX-40279.
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Caption: Standard 3+3 dose escalation design for a Phase I clinical trial.

Conclusion
MAX-40279 hydrochloride holds promise as a novel therapeutic agent for AML, particularly in

overcoming resistance to existing FLT3 inhibitors. Its dual-targeting mechanism of FLT3 and

FGFR is a rational approach to address the complexities of AML signaling pathways. However,

a comprehensive comparative analysis of its clinical performance awaits the public release of

data from the ongoing Phase I clinical trial (NCT03412292). The information provided on the

clinical trial designs and the data from Quizartinib and Sorafenib trials offer a valuable

framework for interpreting the forthcoming results of MAX-40279 and its potential role in the

evolving landscape of AML treatment. Researchers and clinicians should monitor for

presentations and publications from Maxinovel Pharmaceuticals for the latest data.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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